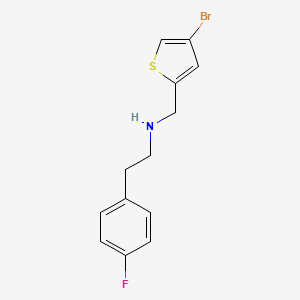
N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine
Vue d'ensemble
Description
N-(4-Bromothiophen-2-ylmethyl)-2-(4-fluorophenyl)ethanamine, also known as 4-BTMEF, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of aniline and is a member of the thiophene family of compounds. 4-BTMEF has a wide range of properties such as high solubility in many organic solvents, good thermal stability, and a low melting point. These properties make it an ideal compound for use in a variety of scientific research applications.
Applications De Recherche Scientifique
Analytical Techniques and Characterization
- Gas Chromatography-Mass Spectrometry Analysis : A study by Lum et al. (2016) utilized gas chromatography and mass spectrometry for the analysis of heptafluorobutyric anhydride derivatised compounds, including analogues of N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine. This analytical technique is significant for identifying molecular ions and characteristic fragmentation patterns, enhancing the analysis of new psychoactive substances in forensic settings (Lum, Brophy, & Hibbert, 2016).
Metabolism and Biochemical Studies
- Cytochrome P450 Enzymes Involvement : Research by Nielsen et al. (2017) focused on understanding the metabolism of NBOMe compounds, closely related to N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine. This study identified the crucial role of cytochrome P450 enzymes in metabolizing these compounds, shedding light on their biochemical behavior and potential interactions in the human body (Nielsen et al., 2017).
Chemical Synthesis and Derivatives
- Grignard Reaction for Drug Intermediates : An experiment by Min (2015) demonstrated the use of Grignard reagents to synthesize a derivative of 2-bromothiophene, which is a structural component of N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine. This approach is relevant for creating drug intermediates and enhancing students' interest in scientific research and experimental skills (Min, 2015).
Chemical Properties and Interactions
- DNA Binding and Nuclease Activity : Kumar et al. (2012) conducted a study on Cu(II) complexes of ligands, including derivatives similar to N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine. This research sheds light on the DNA binding propensity and nuclease activity of these complexes, providing insights into their potential applications in biochemistry and medicine (Kumar et al., 2012).
Propriétés
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNS/c14-11-7-13(17-9-11)8-16-6-5-10-1-3-12(15)4-2-10/h1-4,7,9,16H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFHSHOTQHPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC(=CS2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)
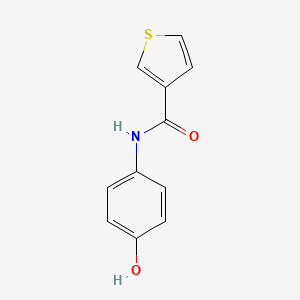
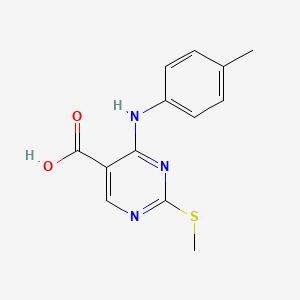
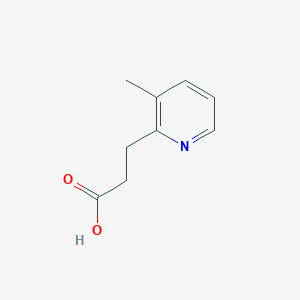
![4-[(2,5-Dichlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1414854.png)
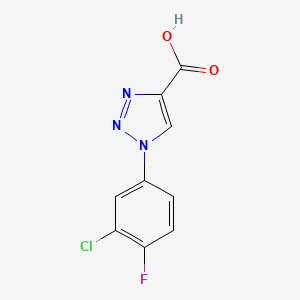
![1-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414857.png)
![N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1414858.png)


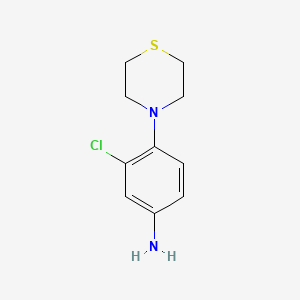
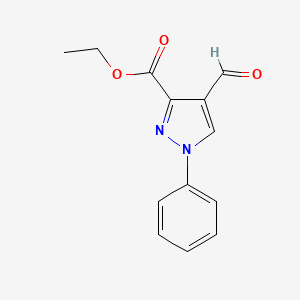

![N-[(4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1414870.png)